molecular formula C10H10F3N3O2 B12544906 N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-57-3

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12544906
CAS No.: 652152-57-3
M. Wt: 261.20 g/mol
InChI Key: YWDNBWIBNYTZSW-UHFFFAOYSA-N
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Description

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based compound characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and a methoxyiminoethyl (-NH-C(=N-OCH₃)-CH₂-) substituent at the 3-carboxamide position.

Properties

CAS No.

652152-57-3

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.20 g/mol

IUPAC Name

N-(2-methoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H10F3N3O2/c1-18-16-5-4-15-9(17)7-6-14-3-2-8(7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,17)

InChI Key

YWDNBWIBNYTZSW-UHFFFAOYSA-N

Canonical SMILES

CON=CCNC(=O)C1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with 2-(methoxyimino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide, are extensively used in the development of pesticides and herbicides. Their unique chemical structure allows for increased efficacy against pests while minimizing environmental impact.

Case Study: Herbicide Development

A study highlighted the effectiveness of trifluoromethylpyridines in controlling resistant weed species. The compound demonstrated a higher inhibition rate compared to traditional herbicides, suggesting its potential as a leading agent in agricultural practices .

Pharmaceutical Applications

The pharmaceutical industry has recognized the value of this compound as a scaffold for drug development. Its derivatives have shown promise in treating various conditions due to their ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies demonstrated that certain modifications to the compound enhanced its activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Material Science

Beyond agrochemical and pharmaceutical applications, this compound has been explored for use in material science, particularly in the development of advanced materials with specific thermal and mechanical properties.

Case Study: Polymer Additives

In polymer chemistry, the incorporation of trifluoromethylpyridines into polymer matrices has been shown to improve thermal stability and chemical resistance. This application is particularly relevant for coatings and materials that require enhanced durability under harsh conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AgrochemicalsDevelopment of herbicides and pesticidesHigher efficacy against resistant weeds
PharmaceuticalsDrug development for antimicrobial agentsSignificant activity against various bacteria
Material ScienceEnhancement of thermal stability in polymersImproved durability and resistance

Mechanism of Action

The mechanism of action of N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine derivatives and carboxamides, focusing on molecular features, substituents, and reported applications.

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Function/Application Evidence Source
N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide C₁₁H₁₁F₃N₃O₂ (estimated) ~296.22 4-CF₃, 3-carboxamide with methoxyiminoethyl chain Not explicitly stated N/A
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) C₂₉H₂₄ClF₃N₃O ~538.97 Pyridine-3-ethylketone, piperazine, 4-CF₃ phenyl CYP51 inhibitor (anti-T. cruzi)
N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) C₂₄H₂₁F₆N₅ ~501.45 Dual pyridine-piperidine, bis-CF₃ groups CYP51 inhibitor (anti-T. cruzi)
PD169316 C₁₈H₁₃FN₂O ~296.31 Pyridinylmethylidene-imine, 4-fluorophenyl p38 MAPK inhibitor (iCM reprogramming)
AS8351 C₁₅H₁₃N₃O₂ ~267.29 Imidazopyridine-carboxamide, 2-hydroxybenzyl KDM5B inhibitor (iCM reprogramming)
Compound in C₂₄H₁₇F₄N₃O₂ ~479.41 Furo[2,3-b]pyridine, trifluoroethylamino Synthetic intermediate (no stated use)
Compound in C₃₄H₂₁F₉N₄O₂ ~688.54 Bis-trifluoromethylphenyl, chiral center Non-polymer ligand (structural study)
3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-...-carboxamide () C₂₂H₂₂F₃N₃OS ~449.50 Cyclooctathienopyridine, 4-CF₃, thieno ring Not explicitly stated

Comparative Analysis

Substituent Diversity and Electronic Effects
  • Trifluoromethyl Group : The 4-CF₃ group in the target compound is shared with UDO, UDD, and ’s analog. This group enhances lipophilicity and metabolic stability, critical for membrane permeability in drug design .
  • Carboxamide Moieties : The 3-carboxamide group is present in the target compound, AS8351, and ’s analog. This group often mediates hydrogen bonding with biological targets, as seen in KDM5B inhibition (AS8351) .
Molecular Complexity and Weight
  • The target compound (~296 g/mol) is less complex than ’s ligand (~688 g/mol) or ’s cyclooctathienopyridine (~449 g/mol), suggesting better bioavailability.
  • Fused-ring systems (e.g., furopyridine in , cyclopentapyridine in ) increase rigidity but may reduce synthetic accessibility compared to the target’s simpler pyridine core.

Biological Activity

N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

  • Molecular Formula : C10H12F3N3O
  • Molecular Weight : 231.22 g/mol
  • CAS Number : 127561-18-6

The compound features a pyridine ring substituted with a trifluoromethyl group and a methoxyimino ethyl moiety, which may contribute to its biological activity.

Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, certain pyridine derivatives have shown efficacy against various viruses, including hepatitis C and influenza . The mechanism often involves the inhibition of viral replication or interference with viral protein synthesis.

Enzyme Inhibition

Several studies have reported that derivatives of pyridine and related compounds can act as inhibitors for key enzymes involved in metabolic pathways. For example, thiazole derivatives, which share structural similarities, have been noted for their ability to inhibit neuronal nitric oxide synthase (nNOS) and other enzymes critical in disease processes . This suggests potential for this compound in therapeutic applications targeting enzyme-related disorders.

Anticancer Properties

Compounds with trifluoromethyl substitutions are often evaluated for anticancer activity. Some studies have indicated that similar pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Antiviral Efficacy :
    • A study evaluated the antiviral effects of several pyridine derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of viral replication at concentrations as low as 5 µM against influenza virus strains .
  • Enzyme Inhibition :
    • Research on thiazole derivatives showed IC50 values ranging from 31.9 µM to 32.2 µM against HCV NS5B RNA polymerase, indicating strong enzyme inhibition capabilities . This suggests that this compound may exhibit similar enzyme inhibitory effects.
  • Anticancer Activity :
    • A comparative study on trifluoromethylated compounds revealed that certain derivatives led to a reduction in cell viability in various cancer cell lines, with IC50 values reported between 10 µM and 50 µM depending on the specific cell type .

Table of Biological Activities

Activity TypeRelated CompoundsIC50/EC50 ValuesReferences
AntiviralPyridine Derivatives5 µM
Enzyme InhibitionThiazole Derivatives31.9 - 32.2 µM
AnticancerTrifluoromethylated Compounds10 - 50 µM

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